5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine
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Overview
Description
5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[4,3-d]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloro-7-methoxy-2H-pyrazolo[4,3-d]pyrimidine with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and can significantly reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[4,3-d]pyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent.
Biological Research: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways.
Chemical Biology: It serves as a tool compound to study the interactions of pyrazolo[4,3-d]pyrimidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit tyrosine kinases, leading to the disruption of signaling pathways that promote cancer cell growth . The compound may also induce apoptosis in cancer cells by activating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-methoxy-2H-pyrazolo[4,3-d]pyrimidine: Lacks the 2-methoxyethyl group but shares the core structure.
7-Methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine: Lacks the chlorine atom at position 5.
5-Chloro-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine: Lacks the methoxy group at position 7.
Uniqueness
5-Chloro-7-methoxy-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidine is unique due to the presence of both the chlorine atom at position 5 and the 2-methoxyethyl group. This combination of substituents can enhance its biological activity and selectivity compared to similar compounds .
Properties
Molecular Formula |
C9H11ClN4O2 |
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Molecular Weight |
242.66 g/mol |
IUPAC Name |
5-chloro-7-methoxy-2-(2-methoxyethyl)pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C9H11ClN4O2/c1-15-4-3-14-5-6-7(13-14)8(16-2)12-9(10)11-6/h5H,3-4H2,1-2H3 |
InChI Key |
LPTQTKNDLZCASL-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C2C(=N1)C(=NC(=N2)Cl)OC |
Origin of Product |
United States |
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